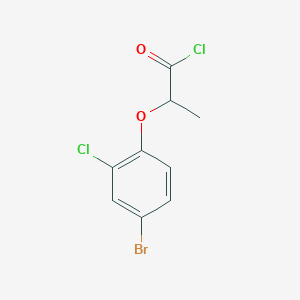

2-(4-Bromo-2-chlorophenoxy)propanoyl chloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride typically involves the reaction of 4-bromo-2-chlorophenol with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Nucleophilic Acyl Substitution

This reaction is driven by the electrophilic carbonyl carbon, which reacts with nucleophiles to form derivatives (Table 1).

Table 1: Nucleophilic Acyl Substitution Reactions

Key Findings :

-

Reactions with primary amines (e.g., methylamine) proceed efficiently at room temperature, yielding amides with minimal side products .

-

Steric hindrance from the bromine and chlorine substituents slightly reduces reactivity with bulky nucleophiles .

Hydrolysis

Hydrolysis occurs under aqueous conditions, yielding carboxylic acid derivatives (Table 2).

Table 2: Hydrolysis Pathways

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| H₂O, RT | 2-(4-Bromo-2-chlorophenoxy)propanoic acid | Nucleophilic attack | |

| NaOH (1M), reflux, 2h | Sodium salt of propanoic acid | Base-promoted |

Key Findings :

-

Hydrolysis in neutral water produces 2-(4-bromo-2-chlorophenoxy)propanoic acid (C₉H₈BrClO₃) as the primary product .

-

Alkaline conditions accelerate hydrolysis, forming water-soluble carboxylates .

Halogen Exchange Reactions

The bromine and chlorine substituents enable further functionalization via halogen displacement (Table 3).

Table 3: Halogen Exchange Reactions

Key Findings :

-

Iodine exchange at the para position occurs via Ullmann-type catalysis, retaining the acyl chloride functionality .

-

Thiolation at the ortho-chlorine position is feasible but requires prolonged heating .

Stability and Byproduct Formation

-

Thermal Decomposition : Above 150°C, the compound undergoes decarboxylation, releasing CO₂ and forming 4-bromo-2-chlorophenol .

-

Light Sensitivity : Prolonged UV exposure leads to homolytic cleavage of the C–Cl bond, generating radical intermediates .

Comparative Reactivity

Table 4: Reactivity vs. Analogous Compounds

| Compound | Relative Reactivity (Acyl Substitution) | Notes |

|---|---|---|

| 4-Bromobenzoyl chloride | 1.5× higher | Enhanced electrophilicity from Br |

| 2-Chlorophenoxyacetyl chloride | 0.8× lower | Steric hindrance from Cl |

科学研究应用

Overview

2-(4-Bromo-2-chlorophenoxy)propanoyl chloride is a synthetic organic compound with significant applications across various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring both bromine and chlorine substituents, enhances its reactivity and versatility in synthetic processes.

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to create a variety of derivatives useful in further chemical research.

Biology

- Enzyme Mechanism Studies : Researchers utilize this compound to investigate enzyme mechanisms and protein interactions. Its reactive nature makes it suitable for probing biological pathways and understanding molecular interactions at a deeper level .

- Proteomics Research : It is employed in proteomics to label proteins or study their interactions, aiding in the identification and characterization of protein functions within biological systems .

Medicine

- Pharmaceutical Development : The compound has potential applications in drug development, particularly in creating novel therapeutic agents. Its unique chemical properties can lead to the discovery of new pharmaceuticals that target specific diseases or biological processes.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is used in the production of specialty chemicals and materials, contributing to various manufacturing processes.

Case Study 1: Synthesis of Novel Anticancer Agents

Recent studies have highlighted the synthesis of novel anticancer agents using this compound as a key intermediate. By modifying its structure through substitution reactions, researchers have developed compounds that exhibit significant cytotoxicity against cancer cell lines.

Case Study 2: Enzyme Inhibition Studies

A series of experiments focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings demonstrated that variations in nucleophile selection could lead to different inhibition profiles, revealing insights into enzyme function and potential therapeutic targets.

作用机制

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .

相似化合物的比较

Similar Compounds

- 2-(4-Bromo-2-chlorophenoxy)acetic acid

- 2-(4-Bromo-2-chlorophenoxy)ethanol

- 2-(4-Bromo-2-chlorophenoxy)propanoic acid

Uniqueness

2-(4-Bromo-2-chlorophenoxy)propanoyl chloride is unique due to its specific reactivity and the presence of both bromine and chlorine atoms, which confer distinct chemical properties. This makes it a valuable compound for various synthetic and research applications .

生物活性

2-(4-Bromo-2-chlorophenoxy)propanoyl chloride is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of bromine and chlorine atoms, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

This compound is primarily known for its reactivity in chemical synthesis, particularly in substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or alcohols. Hydrolysis can also occur, leading to the formation of 2-(4-Bromo-2-chlorophenoxy)propanoic acid.

| Property | Description |

|---|---|

| Molecular Formula | C10H8BrClO2 |

| Molecular Weight | 277.53 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like dichloromethane |

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of phenoxy compounds often display significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Investigations into the anticancer properties of related compounds suggest potential therapeutic applications. For instance, certain phenoxy derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties due to its structural analogies with known anticancer agents .

The mechanism of action involves interactions with specific enzymes and proteins within biological systems. The compound's ability to undergo nucleophilic substitution allows it to modify protein structures, potentially inhibiting or enhancing their activity. This property is particularly relevant in drug design where targeted modulation of enzyme function is desired .

Case Studies and Research Findings

- Enzyme Interaction Studies : A study examined how this compound interacts with various cytochrome P450 enzymes, which are crucial for drug metabolism. Kinetic analyses revealed that specific CYPs could metabolize the compound, suggesting that its biological effects may be mediated through metabolic pathways involving these enzymes .

- Antimicrobial Testing : In vitro studies assessed the antimicrobial efficacy of derivatives related to this compound against bacterial strains. Results indicated significant inhibition zones, supporting its potential use as an antimicrobial agent .

- Cytotoxicity Assessments : Research involving cancer cell lines demonstrated that compounds with similar phenoxy structures could induce apoptosis in malignant cells. This suggests that this compound may also exhibit cytotoxic properties worthy of further investigation .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

属性

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUKKTDKFVCCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250796 | |

| Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-26-0 | |

| Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。